6-Iodo-1-indanone

Organic Synthesis Haloindene Synthesis Cross-Coupling Precursor

Researchers optimizing palladium-catalyzed cross-coupling or radiopharmaceutical labeling face inconsistent reactivity and long reaction times with bromo/chloro analogs. 6-Iodo-1-indanone (CAS 14548-40-4), with a C-I bond dissociation energy of ~53 kcal/mol, ensures rapid oxidative addition, shorter reaction times, and reliable regioselectivity. • Enables efficient Suzuki-Miyaura and Stille couplings for rapid diversification of the indanone pharmacophore. • Key intermediate for PET tracer synthesis, exploiting the C-I bond’s superior reactivity with short-lived isotopes. • Consistent ≥98% purity (GC/HPLC) and 164 °C melting point guarantee reproducible SAR data across batches.

Molecular Formula C9H7IO
Molecular Weight 258.058
CAS No. 14548-40-4
Cat. No. B576607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-1-indanone
CAS14548-40-4
Molecular FormulaC9H7IO
Molecular Weight258.058
Structural Identifiers
SMILESC1CC(=O)C2=C1C=CC(=C2)I
InChIInChI=1S/C9H7IO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2
InChIKeyCIMZMDUWHIFAHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodo-1-indanone: Halogenated Indanone Scaffold


6-Iodo-1-indanone (CAS 14548-40-4) is a halogenated bicyclic ketone belonging to the indanone class of organic compounds. Its structure comprises an indane ring system bearing a ketone group at the 1-position and an iodine substituent at the 6-position of the fused benzene ring . The presence of the heavy iodine atom at the 6-position imparts distinct physicochemical properties, including a melting point of approximately 164 °C and a density of ~1.9 g/cm³ . The iodine substituent serves as a versatile synthetic handle, facilitating palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, enabling the rapid diversification of the indanone core for applications spanning medicinal chemistry, radiopharmaceutical development, and materials science .

Synthetic Handle 6-iodo for Pd-catalyzed cross-coupling
Core Scaffold Indanone with reactive ketone at C1
Use Context Diversification in medicinal chemistry, radiochemistry, materials science

6-Iodo-1-indanone: Irreplaceable vs. Isomers


Substitution of 6-iodo-1-indanone with alternative halogenated indanones (e.g., 6-bromo- or 6-chloro-1-indanone) or with regioisomers (e.g., 5-iodo- or 7-iodo-1-indanone) is not chemically or procedurally neutral. The carbon-iodine bond exhibits a significantly lower bond dissociation energy (approximately 53 kcal/mol) compared to the carbon-bromine bond (approximately 71 kcal/mol), which fundamentally alters reaction kinetics, oxidative addition rates in cross-coupling, and the thermodynamic stability of intermediates [1]. Furthermore, the position of the iodine substituent on the indanone ring dictates both steric accessibility and electronic influence on the reactive ketone moiety, directly impacting regioselectivity in subsequent derivatizations [2]. Vendors' technical specifications confirm that 6-bromo-1-indanone possesses a markedly lower melting point (111–115 °C) than 6-iodo-1-indanone (164 °C), a difference that directly affects handling, purification, and formulation protocols . These divergent properties preclude simple, one-for-one substitution without re-optimization of synthetic routes, purification methods, and storage conditions.

Halogen Exchange
6-Bromo or 6-chloro analogs: C–I bond energy (~53 kcal/mol) is markedly lower than C–Br (~71 kcal/mol), altering oxidative addition rates in cross-coupling.
Regioisomer Mismatch
5-iodo or 7-iodo substitution changes steric and electronic environment, potentially shifting regioselectivity in subsequent derivatizations.
Physical Property Divergence
6-Bromo-1-indanone has a lower melting point (111–115 °C vs 164 °C), impacting recrystallization, handling, and purification protocols.

6-Iodo-1-indanone: Head-to-Head Evidence


Synthesis Yield Advantage Over 4-Iodo Isomer

The synthesis of 6-iodoindene (the dehydrated derivative of 6-iodo-1-indanone) from the corresponding 6-aminoindan-1-one proceeds in more than 70% overall yield via a three-step diazotization-iodination/reduction/dehydration sequence. This yield substantially exceeds that of the 4-iodoindene isomer, which was prepared analogously in only 40% overall yield [1]. This represents a >30 percentage point yield advantage for the 6-iodo regioisomer. For context, prior methods reported yields for 6-iodoindene as low as 7%, underscoring the practical utility of this optimized route and its superior efficiency relative to both alternative isomers and legacy synthetic approaches [2].

Synthesis Yield vs 4-Isomer
Head-to-head
>70% (6-iodoindene) vs 40% (4-iodoindene)
Reported >30 pp yield advantage for the 6-iodo regioisomer; supports efficient synthesis throughput.
Three-step diazotization-iodination/reduction/dehydration sequence.
Organic Synthesis Haloindene Synthesis Cross-Coupling Precursor

Higher Melting Point vs. 6-Bromo Analog

6-Iodo-1-indanone exhibits a melting point of 164 °C, which is approximately 50 °C higher than that of its 6-bromo analog (6-bromo-1-indanone), which melts at 111–115 °C . This substantial difference in thermal behavior directly impacts handling, recrystallization solvent selection, and chromatographic purification conditions. The higher melting point of the iodo derivative is consistent with increased molecular weight and stronger intermolecular interactions conferred by the larger, more polarizable iodine atom compared to bromine.

Melting Point vs 6-Bromo
Context-dependent
164 °C (6-iodo) vs 111–115 °C (6-bromo)
Reported higher mp may simplify solid-phase purification and handling.
From chemical databases; verify with actual batch COA.
Physicochemical Properties Crystallization Purification

Faster Cross-Coupling Reactivity vs. Bromo/Chloro

The carbon-iodine bond in 6-iodo-1-indanone undergoes oxidative addition to palladium(0) catalysts at a significantly faster rate than carbon-bromine or carbon-chlorine bonds. This is a well-established trend in palladium-catalyzed cross-coupling chemistry, with C-I bonds typically reacting 10^2 to 10^4 times faster than C-Br bonds under identical conditions due to the lower bond dissociation energy of C-I (~53 kcal/mol) compared to C-Br (~71 kcal/mol) and C-Cl (~79 kcal/mol) [1][2]. For 6-iodoindenes specifically, researchers have demonstrated effective regioselective Stille coupling with vinyl stannanes, confirming that the 6-iodo substitution pattern does not sterically impede productive cross-coupling [3].

Cross-Coupling Reactivity
Class-level
10²–10⁴× faster oxidative addition
Class-level trend: C–I bond enables faster Pd(0) insertion, potentially reducing catalyst loading.
Well-established for aryl halides; validate under specific coupling conditions.
Palladium Catalysis Suzuki-Miyaura Coupling Stille Coupling

Purity Assurance for Reproducibility

Commercially available 6-iodo-1-indanone is routinely supplied with a minimum purity specification of ≥98% as determined by HPLC (Aladdin Scientific) or 98% by GC (AKSci), with some vendors such as Fluorochem offering 97% minimum purity . This high level of purity is essential for applications in medicinal chemistry and materials science where trace impurities—especially dehalogenated byproducts or residual palladium from coupling reactions—can confound biological assay results or compromise device performance. The consistent availability of high-purity material across multiple independent suppliers ensures procurement flexibility without sacrificing quality.

Purity Specification
Supplier specification
≥98% (HPLC/GC)
High purity specification supports reproducible derivatization; multi-vendor availability.
Review individual supplier COA for batch-specific purity.
Quality Control Purity Specification Reproducibility

6-Iodo-1-indanone: Key Applications


Palladium Cross-Coupling for PET Tracers

6-Iodo-1-indanone serves as a versatile electrophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups onto the indanone scaffold. This reactivity is particularly valuable in radiopharmaceutical chemistry, where the iodine atom facilitates rapid coupling with boronic esters bearing isotopic labels (e.g., ¹¹C, ¹⁸F) for the synthesis of PET imaging tracers . The high reactivity of the C-I bond toward oxidative addition reduces reaction times, a critical advantage when working with short-lived radioisotopes.

Indene-Based Ligands for Organometallic Catalysis

Reduction and dehydration of 6-iodo-1-indanone yields 6-iodoindene in >70% yield, a key intermediate for the preparation of substituted indenyl ligands used in metallocene catalysts . The iodine substituent can be further elaborated via Stille or Suzuki coupling to install sterically demanding or electronically tuned aryl groups, enabling fine control over catalyst performance in olefin polymerization and asymmetric transformations [1].

Building Block for Antiviral & Anticancer Leads

The indanone core is a privileged scaffold in medicinal chemistry, with documented activity against viral polymerases and cancer cell lines . The 6-iodo substituent provides a convenient point for diversification via cross-coupling to generate focused libraries of indanone derivatives. The high purity specifications (≥98%) and consistent physical properties (melting point 164 °C) of commercial 6-iodo-1-indanone ensure reproducible synthesis and reliable structure-activity relationship (SAR) data across different research groups and laboratories [1].

OLED & Organic Electronics Precursor

Halogenated indanones are employed in the synthesis of organic electronic materials, including components for organic light-emitting diodes (OLEDs) and organic photovoltaics . The 6-iodo-1-indanone scaffold can be incorporated into extended π-conjugated systems via cross-coupling, with the iodine atom serving as a reactive site for attaching electron-donating or electron-withdrawing groups that modulate the HOMO-LUMO gap and charge transport properties [1]. The high density (1.9 g/cm³) and refractive index (1.67) of the compound may also be relevant for optical applications .

Application
Selection Property
Validation Focus
PET Tracer Precursor
Rapid C–I oxidative addition for short-lived isotope coupling
Reaction time and cross-coupling yield under radiochemical conditions
Indenyl Ligand Synthesis
High-yield reduction to 6-iodoindene (>70%); further Stille/Suzuki elaboration
Ligand structure-activity relationship and catalyst performance
Medicinal Chemistry Scaffold
Consistent ≥98% purity; versatile iodo handle for library synthesis
Reproducible SAR and impurity control in biological assays
Organic Electronics Precursor
Iodo handle for π-conjugated extension; density 1.9 g/cm³, refractive index 1.67
HOMO-LUMO gap modulation and charge-transport properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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